molecular formula C7H4FNO4 B1447200 6-Fluoro-2-hydroxy-3-nitrobenzaldehyde CAS No. 38225-97-7

6-Fluoro-2-hydroxy-3-nitrobenzaldehyde

Cat. No.: B1447200
CAS No.: 38225-97-7
M. Wt: 185.11 g/mol
InChI Key: GNCDIALVCFFHJZ-UHFFFAOYSA-N
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Description

6-Fluoro-2-hydroxy-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H4FNO4 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a hydroxyl group, and a nitro group

Properties

IUPAC Name

6-fluoro-2-hydroxy-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-5-1-2-6(9(12)13)7(11)4(5)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCDIALVCFFHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-hydroxy-3-nitrobenzaldehyde typically involves the nitration of 6-fluoro-2-hydroxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of 6-Fluoro-2-hydroxy-3-nitrobenzaldehyde may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-hydroxy-3-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 6-Fluoro-2-hydroxy-3-nitrobenzoic acid.

    Reduction: 6-Fluoro-2-hydroxy-3-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2-hydroxy-3-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-hydroxy-3-nitrobenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The presence of the nitro group can also facilitate electron transfer reactions, making it useful in redox chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-nitrobenzaldehyde
  • 4-Fluoro-3-nitrobenzaldehyde
  • 6-Fluoro-2-hydroxybenzaldehyde

Uniqueness

6-Fluoro-2-hydroxy-3-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The presence of both a fluorine atom and a nitro group on the benzene ring can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Biological Activity

6-Fluoro-2-hydroxy-3-nitrobenzaldehyde is a fluorinated aromatic compound with significant potential in medicinal chemistry due to its unique structural features. The compound contains a hydroxyl group, a nitro group, and a fluorine atom, which contribute to its reactivity and biological activity. This article reviews the biological activity of 6-Fluoro-2-hydroxy-3-nitrobenzaldehyde, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H5FNO3
  • Molecular Weight : 172.12 g/mol
  • Structural Features :
    • Hydroxy group (-OH)
    • Nitro group (-NO2)
    • Fluorine atom (-F)

The biological activity of 6-Fluoro-2-hydroxy-3-nitrobenzaldehyde is largely attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The nitro group can undergo reduction to generate reactive intermediates that may influence various biochemical pathways. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that derivatives of nitrobenzaldehydes exhibit antibacterial properties against various strains of bacteria. For instance, related compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties :
    • The hydroxyl group in 6-Fluoro-2-hydroxy-3-nitrobenzaldehyde is known to contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells .
  • Enzyme Inhibition :
    • The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it may act on key enzymes involved in metabolic pathways, impacting processes such as lipid metabolism and inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals, reducing oxidative stress
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Research Applications

6-Fluoro-2-hydroxy-3-nitrobenzaldehyde serves multiple roles in scientific research:

  • Synthesis Intermediate : It is utilized as an intermediate in the synthesis of more complex organic molecules.
  • Biochemical Probes : The compound can be employed in studies examining enzyme interactions, providing insights into the mechanisms of action for various biological processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.